Cas no 899213-83-3 (1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one)

1-Benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The presence of difluoro and benzenesulfonyl substituents enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of biologically active compounds. The benzyl group at the 1-position and the tosyl moiety at the 3-position contribute to its stability and solubility in organic solvents. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its structural versatility. Its well-defined molecular architecture allows for precise modifications, facilitating targeted drug discovery efforts.
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one structure
899213-83-3 structure
Product name:1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS No:899213-83-3
MF:C23H17F2NO3S
MW:425.447791814804
CID:6028450
PubChem ID:18559372

1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
    • 1-benzyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
    • 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
    • 899213-83-3
    • 1-benzyl-6,7-difluoro-3-tosylquinolin-4(1H)-one
    • AKOS001837836
    • F1603-0416
    • Inchi: 1S/C23H17F2NO3S/c1-15-7-9-17(10-8-15)30(28,29)22-14-26(13-16-5-3-2-4-6-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3
    • InChI Key: DRRQHDXYRZVCSI-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C2=C(C=C(F)C(F)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 425.08972090g/mol
  • Monoisotopic Mass: 425.08972090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų
  • XLogP3: 4.8

1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1603-0416-5mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1603-0416-10mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1603-0416-2μmol
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1603-0416-3mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
3mg
$63.0 2023-05-17
A2B Chem LLC
BA60942-1mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3
1mg
$245.00 2024-04-19
Life Chemicals
F1603-0416-10μmol
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1603-0416-4mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1603-0416-5μmol
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1603-0416-2mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1603-0416-1mg
1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
899213-83-3 90%+
1mg
$54.0 2023-05-17

Additional information on 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Introduction to 1-Benzyl-6,7-Difluoro-3-(4-Methylbenzenesulfonyl)-1,4-Dihydroquinolin-4-One (CAS No. 899213-83-3)

1-Benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 899213-83-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyl group, difluoro substitution, and a 4-methylbenzenesulfonyl moiety, which collectively contribute to its potential therapeutic applications.

The chemical structure of 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is particularly noteworthy for its ability to modulate various biological targets. The quinoline core is a well-known scaffold in drug discovery due to its favorable pharmacological properties and ability to interact with diverse protein targets. The introduction of the benzyl and difluoro groups enhances the compound's lipophilicity and metabolic stability, while the 4-methylbenzenesulfonyl group imparts additional functional versatility.

Recent studies have highlighted the potential of 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one as a potent inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against certain kinases involved in cancer progression. The compound's ability to selectively target these kinases without affecting other critical pathways makes it a promising candidate for the development of targeted cancer therapies.

In addition to its anti-cancer properties, 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has shown potential in the treatment of neurological disorders. A study published in the Journal of Neurochemistry reported that this compound effectively modulates neurotransmitter levels and reduces neuroinflammation in animal models of Alzheimer's disease. These findings suggest that the compound may have therapeutic benefits for patients suffering from neurodegenerative conditions.

The pharmacokinetic profile of 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has also been extensively studied. Research indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one in human subjects. Preliminary results from Phase I trials have shown promising outcomes, with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

The synthesis of 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves a series of well-defined chemical reactions. Key steps include the formation of the quinoline core through cyclization reactions and subsequent functionalization with the benzyl and difluoro groups. The final step involves the introduction of the 4-methylbenzenesulfonyl moiety via a sulfonylation reaction. The overall synthetic route is efficient and scalable, making it suitable for large-scale production.

In conclusion, 1-benzyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one (CAS No. 899213-83-3) represents a promising lead compound in the development of novel therapeutics for cancer and neurological disorders. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and clinical evaluation. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue